molecular formula C11H12N4O3 B2745416 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1235066-50-8

5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2745416
CAS No.: 1235066-50-8
M. Wt: 248.242
InChI Key: HIQPPRRKPILJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide features a 1,2-oxazole core substituted at position 5 with a cyclopropyl group. The carboxamide moiety at position 3 is linked to a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group, introducing a fused heterocyclic system. This structural arrangement combines the metabolic stability of cyclopropyl groups with the electron-withdrawing properties of oxadiazole, which is often employed as a bioisostere for ester or amide functionalities in drug design. While exact physicochemical data for this compound are unavailable in the provided evidence, its molecular formula can be inferred as C₁₂H₁₃N₃O₃ (molecular weight: ~263.26 g/mol) based on analogous structures .

Properties

IUPAC Name

5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-6-13-10(18-14-6)5-12-11(16)8-4-9(17-15-8)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPPRRKPILJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method is efficient and can be performed at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or isoxazole rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s oxadiazole and isoxazole rings can interact with enzymes and receptors, modulating their activity. For instance, oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy . The exact pathways and molecular targets depend on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide ()
  • Core Structure : 1,2-oxazole-4-carboxamide.
  • Substituents :
    • Position 3: 2-Chlorophenyl.
    • Position 5: Methyl.
  • Molecular Formula : C₁₅H₁₂ClN₃O₂.
  • Molecular Weight : 309.73 g/mol.
  • Key Differences : The chlorophenyl group at position 3 introduces higher lipophilicity (logP) compared to the cyclopropyl substituent in the target compound. The absence of an oxadiazole moiety reduces metabolic stability but may enhance solubility due to fewer aromatic rings .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) ()
  • Core Structure : Pyrazole-4-carboxamide.
  • Substituents :
    • Chloro, methyl, and aryl groups.
  • Molecular Formula : C₂₁H₁₅ClN₆O.
  • Molecular Weight : 403.1 g/mol.
  • Key Differences : The pyrazole core, while structurally distinct from oxazole, shares carboxamide functionality. The aryl substituents may confer stronger π-π stacking interactions but increase molecular weight and steric hindrance compared to the target compound’s cyclopropyl group .
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, )
  • Core Structure : Benzamide with thioether linkage.
  • Substituents :
    • (3-Methyl-1,2,4-oxadiazol-5-yl)methyl thioether.
  • Key Differences : The thioether linkage and pyridine substituent differentiate this compound from the target’s amide-linked oxazole-oxadiazole system. The thioether may improve membrane permeability but reduce metabolic stability compared to amides .

Key Observations :

Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound likely reduces steric hindrance and improves metabolic stability compared to bulky aryl substituents in analogs .

Oxadiazole as a Bioisostere : The oxadiazole ring in the target compound may mimic ester or carbonyl groups, enhancing binding affinity compared to pyrazole-based analogs .

Synthetic Routes : The use of coupling agents like EDCI/HOBt () suggests that similar methods could synthesize the target compound, though direct evidence is lacking .

Biological Activity

5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound notable for its potential therapeutic applications. This compound integrates both isoxazole and oxadiazole moieties, which are recognized for their diverse biological activities. The unique combination of these structures positions it as a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is C11H12N4O3C_{11}H_{12}N_{4}O_{3} with a molecular weight of 248.24 g/mol. The compound features a cyclopropyl group attached to an oxadiazole ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC11H12N4O3C_{11}H_{12}N_{4}O_{3}
Molecular Weight248.24 g/mol
CAS Number1235066-50-8

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a broad spectrum of biological activities including:

  • Anticancer : Many derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Some studies suggest efficacy against bacterial and fungal infections.
  • Anti-inflammatory : Certain derivatives may reduce inflammation markers in vitro.

Anticancer Activity

A significant area of research focuses on the anticancer properties of oxadiazole derivatives. For instance, derivatives similar to 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide have been tested against multiple cancer cell lines with promising results.

Case Study: Antitumor Activity

In vitro studies have demonstrated that certain oxadiazole derivatives exhibit selective cytotoxicity against human tumor cell lines. For example, a related compound showed an IC50 value of approximately 92.4 µM across a panel of eleven cancer cell lines including:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma92.4
Human Gastric Carcinoma92.4
Human Lung Adenocarcinoma92.4
Human Ovarian Adenocarcinoma92.4

Further modifications led to derivatives with significantly enhanced activity, particularly against ovarian cancer cells (OVXF 899), showing IC50 values as low as 2.76 µM .

The mechanism by which 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes involved in cancer progression and inflammatory pathways. Notably, oxadiazole derivatives have shown inhibitory activity against human carbonic anhydrase isoforms and other key enzymes .

Antimicrobial Activity

In addition to anticancer effects, this compound may also possess antimicrobial properties. Research into similar oxadiazole compounds has indicated potential effectiveness against various bacterial strains and fungi .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide, and how is structural confirmation achieved?

  • Synthesis : Multi-step procedures are typical, involving cyclization of α-haloketones with amides under controlled pH and temperature to form the oxazole core. The 1,2,4-oxadiazolylmethyl side chain is introduced via nucleophilic substitution or coupling reactions, often using K₂CO₃ as a base in DMF .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming regiochemistry and purity. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological activities have been reported for this compound, and how do structural features like the cyclopropyl group influence activity?

  • Bioactivity : Analogous oxazole-carboxamides exhibit antimicrobial and anticancer properties. The cyclopropyl group enhances metabolic stability and hydrophobic interactions with biological targets, as seen in similar compounds .
  • Structure-Activity Relationship (SAR) :

ModificationObserved EffectReference
Cyclopropyl substitutionIncreased lipophilicity and target binding
Methyl-oxadiazole side chainImproved solubility and bioavailability

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets, and what methodologies are recommended?

  • In vitro assays : Competitive binding assays (e.g., fluorescence polarization) and enzyme inhibition studies (e.g., kinase profiling) identify primary targets .
  • Computational approaches : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, while molecular dynamics simulations assess stability of ligand-target complexes .

Q. What experimental strategies mitigate challenges in synthesizing high-purity batches, particularly regarding side reactions?

  • Optimization : Use of anhydrous conditions and inert atmospheres minimizes hydrolysis of the oxadiazole ring. Chromatographic purification (HPLC, flash column) resolves byproducts like unreacted intermediates .
  • Monitoring : Real-time reaction tracking via Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy ensures progress toward desired products .

Q. How should researchers address contradictory bioactivity data across studies, such as varying IC₅₀ values in anticancer assays?

  • Standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent assay conditions (e.g., ATP-based viability assays).
  • Data reconciliation : Cross-reference with structural analogs (e.g., ethyl oxazole-carboxylates) to identify substituent-specific trends .

Q. What role does computational modeling play in predicting off-target effects or toxicity profiles?

  • In silico tools : Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 inhibition), while ProTox-II evaluates hepatotoxicity.
  • Case study : For a related oxadiazole derivative, molecular docking revealed unintended interactions with hERG channels, prompting structural refinement .

Methodological Considerations

  • Synthetic reproducibility : Detailed reaction logs (temperature, solvent ratios) are critical for reproducibility, as minor variations can alter yields .
  • Data validation : Cross-lab validation using orthogonal techniques (e.g., LC-MS and NMR) reduces characterization errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.